molecular formula C11H6BrClN2O B8354614 4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

4-bromo-7-chloro-5H-pyrido[4,3-b]indol-1-ol

Cat. No. B8354614
M. Wt: 297.53 g/mol
InChI Key: RUTMXFDTXGWNEW-UHFFFAOYSA-N
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Patent
US08431569B2

Procedure details

4-Bromo-7-chloro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (35.55 g, 119 mmol), zinc cyanide (9.82 g, 84 mmol), and Pd(PPh3)4 (13.81 g, 11.95 mmol) were combined and stored under vacuum for 20 min before DMF (300 mL, presparged with nitrogen for 1 h) was transferred to the mixture via cannula. The reaction mixture was heated to 90° C. overnight. Additional Pd(PPh3)4 (13.0 g, 11.2 mmol) was added to the mixture, and the resultant mixture was heated to 90° C. for 20 h, cooled to room temperature, and left to stir for 1 d. The reaction mixture was filtered, and washed with DMF. The filtrate was treated with water (15 mL), aged at room temperature for 3 h, treated with additional water (70 mL), and the resultant slurry was left overnight. The mixture was treated with additional water (70 mL), filtered, washed with water, and dried under vacuum. The solid was suspended in EtOAc, aged, filtered, washed with EtOAc, and dried under vacuum to give the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 12.66 (s, 1H); 12.19 (s, 1H); 8.31 (s, 1H); 8.06 (d, 1H); 7.55 (s, 1H); 7.30 (d, 1H). LRMS (APCI) calc'd for (C12H6ClN3O) [M+H]+, 244.0. found 244.0.
Quantity
35.55 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
9.82 g
Type
catalyst
Reaction Step Four
Quantity
13.81 g
Type
catalyst
Reaction Step Five
Quantity
13 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[NH:8][C:9]3[CH:10]=[C:11]([Cl:15])[CH:12]=[CH:13][C:14]=3[C:6]=2[C:5](=[O:16])[NH:4][CH:3]=1.[CH3:17][N:18](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:15][C:11]1[CH:12]=[CH:13][C:14]2[C:6]3[C:5](=[O:16])[NH:4][CH:3]=[C:2]([C:17]#[N:18])[C:7]=3[NH:8][C:9]=2[CH:10]=1 |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
35.55 g
Type
reactant
Smiles
BrC1=CNC(C2=C1NC=1C=C(C=CC21)Cl)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
9.82 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Five
Name
Quantity
13.81 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
13 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
to stir for 1 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with DMF
ADDITION
Type
ADDITION
Details
The filtrate was treated with water (15 mL)
WAIT
Type
WAIT
Details
aged at room temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
treated with additional water (70 mL)
WAIT
Type
WAIT
Details
the resultant slurry was left overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was treated with additional water (70 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC=1C=CC=2C3=C(NC2C1)C(=CNC3=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.